neuroD3 protein
Description
Properties
CAS No. |
182238-49-9 |
|---|---|
Molecular Formula |
C8H9NO |
Synonyms |
neuroD3 protein |
Origin of Product |
United States |
Molecular Architecture and Fundamental Characteristics of Neurod3 Protein
Gene Family Homology and Evolutionary Conservation
NeuroD3 is part of the NeuroD family of bHLH transcription factors, which are involved in neurogenesis in a wide range of multicellular organisms. ijciras.com This family also includes other members such as NeuroD1, NeuroD2, and NeuroD4. genenames.orggenecards.org While NeuroD2 shares a high degree of sequence homology with NeuroD1, particularly in the bHLH region, NeuroD3 is considered a more distantly related member of this family. researchgate.netresearchgate.netnih.gov The genes encoding these proteins, including NEUROD3 (also known as NEUROG1), are part of a larger group of bHLH genes that have been conserved throughout evolution, highlighting their fundamental importance in developmental processes. genenames.orgwsu.edugenecards.org
Phylogenetic analyses of the bHLH gene family have helped to organize and understand the relationships between these genes. wsu.edu The NeuroD family members, including NeuroD3, are classified as Class II bHLH proteins, which are typically tissue-specific. nih.gov The conservation of the bHLH domain across different species and among various family members underscores its critical role in the regulation of gene expression during development. ijciras.comfrontiersin.org This evolutionary conservation is evident in the similar functions these proteins perform in various organisms, from flies to vertebrates. wsu.edubiorxiv.org
Structural Significance of the Basic Helix-Loop-Helix (bHLH) Domain for DNA Recognition
The defining feature of NeuroD3 and other bHLH proteins is the basic helix-loop-helix (bHLH) domain. This structural motif consists of approximately 60 amino acid residues and is composed of two distinct functional parts: a basic region and a helix-loop-helix (HLH) region. mdpi.com
The basic region , located at the N-terminus of the domain, is rich in basic amino acids. This region is directly responsible for binding to specific DNA sequences. frontiersin.orgmdpi.com The helix-loop-helix (HLH) region consists of two alpha-helices separated by a flexible loop of variable length. ijciras.commdpi.com The primary function of the HLH region is to facilitate the formation of protein dimers. mdpi.comebi.ac.uk
For transcriptional activation to occur, bHLH proteins must bind to a specific DNA sequence known as the E-box, which has the consensus sequence CANNTG. genecards.orgfrontiersin.orgmdpi.com The basic region of the bHLH domain makes direct contact with this E-box motif. frontiersin.org The specificity of this binding, which determines which genes are activated, is influenced by the central nucleotides of the E-box and the surrounding sequences. frontiersin.orgmdpi.com The structure of the bHLH domain, with its dual capacity for DNA binding and dimerization, is therefore fundamental to its function as a transcriptional regulator. mdpi.com
Requirement for Dimerization in Transcriptional Activation
A critical aspect of NeuroD3's function is its need to form dimers to activate transcription. genecards.orgmdpi.comebi.ac.uk bHLH proteins can form two types of dimers: homodimers (with an identical bHLH protein) or heterodimers (with a different bHLH protein). ijciras.comebi.ac.uk NeuroD3, as a Class II bHLH protein, typically functions by forming heterodimers with ubiquitously expressed Class I bHLH proteins, also known as E-proteins (such as E12 and E47). researchgate.netnih.govbiologists.com
This dimerization, mediated by the HLH domain, is a prerequisite for efficient DNA binding. ebi.ac.uk The formation of a dimer brings together two basic regions, which are both required to properly engage with the E-box sequence in the DNA. ebi.ac.uk The specific combination of bHLH proteins in a dimer can influence its DNA-binding affinity and transcriptional activity. mdpi.com For instance, heterodimers of NeuroD3 with E-proteins are potent activators of neuronal differentiation genes. researchgate.netbiologists.com In contrast, some bHLH proteins can form homodimers that are transcriptionally inactive or even act as repressors. nih.govmdpi.com Furthermore, interactions with other proteins, known as inhibitors of DNA binding (Id) proteins, which lack a functional basic domain, can form non-functional heterodimers, thereby negatively regulating the activity of NeuroD3. ebi.ac.ukbiologists.com
The dynamic interplay between different bHLH dimerization partners provides a complex regulatory mechanism that allows for precise control of gene expression during development. mdpi.com
Compound and Gene Nomenclature
| Name | Type |
| NeuroD3 | Protein |
| Neurogenin-1 (Ngn1) | Protein |
| NeuroD1 | Protein |
| NeuroD2 | Protein |
| NeuroD4 | Protein |
| NEUROD3 (NEUROG1) | Gene |
| E-proteins (e.g., E12, E47) | Protein |
| Inhibitor of DNA binding (Id) proteins | Protein |
Spatiotemporal Expression and Regulatory Mechanisms of Neurod3 Protein
Expression Dynamics During Embryonic Development
The expression of NeuroD3 is characteristically transient, with its presence marking a critical window in the commitment of progenitor cells to a neuronal fate. researchgate.netnih.govnih.gov
During embryonic development, NeuroD3 expression is temporary, preceding the expression of later-stage neuronal differentiation markers. researchgate.netnih.govresearchgate.net Studies in mouse embryos show that NeuroD3 mRNA becomes detectable around embryonic day 10 (E10) and its levels increase, peaking between E10 and E12. researchgate.netnih.govresearchgate.net Following this peak, its expression declines and becomes undetectable by embryonic day 16. researchgate.net This transient nature is in contrast to other related bHLH factors like NeuroD2, which shows persistent expression in the adult nervous system. researchgate.netnih.gov This temporal pattern suggests that NeuroD3's primary role is in the initial stages of neurogenesis, committing post-mitotic progenitor cells to a neuronal lineage. nih.gov
The peak expression of NeuroD3 is a conserved feature across different species, highlighting its fundamental role in neurodevelopment.
Table 1: Peak Expression of NeuroD3 in Different Species
| Organism | Peak Expression Period | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse | Embryonic Days 10-12 | Highest levels of NeuroD3 mRNA are detected during this window, coinciding with major neurogenic events. | researchgate.net, researchgate.net, nih.gov |
| Human | Gestational Week 16 | In the fetal brain, the most intense signal for NeuroD3 is observed at this early stage, preceding the peaks of NeuroD1 and NeuroD2. | nih.gov |
| Rat | - | While specific peak data for NeuroD3 is less defined, studies on related factors suggest a transient early embryonic expression. | jneurosci.org |
| Zebrafish | - | As neurog1, it is expressed in the ectoderm and developing nervous system structures like the neural keel and rod. | zfin.org |
In the human fetal brain, in situ hybridization studies have revealed that at 16 gestational weeks, NeuroD3 shows the most intense signal compared to NeuroD1 and NeuroD2. nih.gov The expression of NeuroD1 and NeuroD2 peaks later, at gestational weeks 19 and 20, respectively. This temporal order supports the hypothesis that NeuroD3 acts as a determination factor, while NeuroD1 and NeuroD2 are more involved in the subsequent differentiation of neurons. nih.gov
Transient Expression Profiles during Embryogenesis
Tissue-Specific Expression Patterns
NeuroD3 expression is predominantly localized to the developing nervous system, but it has also been detected in select non-neuronal tissues during embryogenesis.
Within the developing central nervous system (CNS), NeuroD3 is widely expressed in regions undergoing neurogenesis. ontosight.aibiologists.com In the human fetal brain, NeuroD3 signals have been detected in the ventricular zone, the ganglionic eminence, and the marginal zone. nih.gov Its expression is associated with neuronal progenitor populations that are committing to a neuronal fate. biologists.com
NeuroD3 is also crucial for the development of the peripheral nervous system (PNS). ontosight.aibiologists.com It is expressed in a subset of neural crest cells, which are migratory, multipotent cells that give rise to a variety of cell types, including the neurons and glia of the PNS. pnas.org Specifically, NeuroD3 (ngn1) is essential for the determination of neuronal precursors for proximal cranial sensory ganglia. pnas.org
While primarily a neural-specific factor, NeuroD3 expression has been identified in certain non-neuronal tissues, particularly those with endocrine functions. One of the most notable sites of non-neuronal NeuroD3 expression is the developing pancreas. biologists.comresearchgate.net In the fetal mouse pancreas, NeuroD3 is transiently expressed in scattered ductal cells, peaking at embryonic day 15.5. biologists.comresearchgate.net These NeuroD3-positive cells are considered islet cell precursors, and the expression of NeuroD3 is a critical step in initiating the differentiation of pancreatic endocrine cells. biologists.comresearchgate.net It has also been detected in the retina. ontosight.ai
Expression within the Peripheral Nervous System
Subcellular Localization of NeuroD3 Protein (e.g., Nuclear and Chromatin Association)
NeuroD3, also referred to as Neurogenin 1 (NEUROG1) or Math4C, functions as a transcription factor, a role that dictates its primary subcellular localization. genecards.org As a protein that modulates gene expression, NeuroD3 is predicted to be active within the cell nucleus. genecards.org This localization is essential for its function, as it must access chromatin—the complex of DNA and proteins—to bind to specific DNA sequences and regulate target genes.
Data from protein databases and genomic resources confirm that NeuroD3's predicted location is the nucleus and that it is associated with chromatin. genecards.orguniprot.org The functional mechanism of transcription factors involves binding to promoter regions of genes; for NeuroD3, this specifically involves E-box sequences. uniprot.org This activity is fundamentally dependent on its presence within the nuclear compartment.
The regulation of subcellular location can be a critical control point for the activity of transcription factors. While NeuroD3's primary site of action is the nucleus, studies of related neurogenic bHLH proteins, such as Neurogenin 3 (Ngn3), reveal dynamic shuttling between the nucleus and the cytoplasm. nih.gov In the case of Ngn3, its localization changes during different developmental stages, and its export from the nucleus is mediated by the exportin protein CRM1. nih.gov This nuclear export can be specifically blocked by the compound leptomycin B, leading to the protein's accumulation in the nucleus. nih.gov This highlights that the regulation of nuclear residency is a key mechanism controlling the function of this family of proteins.
Transcriptional and Post-Transcriptional Regulation of NeuroD3 Expression
The expression of the NeuroD3 gene is a tightly controlled process, governed by a complex interplay of regulatory factors and feedback loops at both the transcriptional and post-transcriptional levels. jneurosci.orgnih.gov
The initiation and modulation of NeuroD3 gene expression are dependent on a hierarchy of other regulatory proteins. Gene network analyses have suggested that transcription factors belonging to the NEUR and NR2F families may act as upstream regulators of NeuroD3 in the embryonic mesencephalon. plos.org
A well-established paradigm within the basic helix-loop-helix (bHLH) family is the regulation of one member by another. For instance, the expression of the related protein BETA2 (also known as neuroD) is activated by Neurogenin 3 (ngn3). nih.gov Ngn3 acts as a direct upstream regulator by binding to E-box sequences within the BETA2/neuroD promoter, thereby initiating its transcription. nih.gov This type of hierarchical activation is a common feature in the regulatory networks governing neurogenesis.
Beyond transcriptional control by other proteins, NeuroD3 expression is also subject to post-transcriptional regulation. This form of control occurs after the gene has been transcribed into messenger RNA (mRNA) but before the protein is made. nih.gov A key mechanism is the intervention of microRNAs (miRNAs). Research on the related NeuroD protein has shown that its protein levels can be suppressed by a microRNA known as miR-18a. umich.edu The miR-18a molecule interacts directly with the 3' untranslated region (3' UTR) of the neuroD mRNA, which inhibits the translation of the mRNA into functional protein without affecting the mRNA quantity itself. umich.edu
The network of neuronal bHLH transcription factors is characterized by intricate feedback mechanisms, including autoregulation (where a protein regulates its own expression) and cross-regulation (where a protein regulates the expression of another related factor). jneurosci.org
Evidence strongly supports the existence of a hierarchical and cross-regulatory network among these genes. jneurosci.org For example, transfection experiments have demonstrated that the related proteins neuroD and NDRF are capable of stimulating the promoter of the NDRF gene. jneurosci.org Further evidence for autoregulation within the family comes from studies on NeuroD2, a protein highly related to NeuroD3. researchgate.net Experiments using reporter genes have shown that the NeuroD2 protein can activate transcription from its own promoter, indicating a positive feedback loop. researchgate.net
The molecular basis for this autoregulation often lies within the promoter sequence of the bHLH gene itself. The promoter of the related NEX gene, for instance, contains multiple E-box binding sites. jneurosci.org These sites can be recognized by a heterodimer of the NEX protein and an E protein, creating a positive autoregulatory loop where the protein enhances its own production. jneurosci.orgweizmann.ac.il This mechanism allows for the rapid amplification and stabilization of the protein's expression once a differentiation signal is received.
Neurod3 Protein in Neurogenesis and Neuronal Lineage Specification
Role in Neuronal Cell Fate Determination and Commitment
NeuroD3 is considered a key determination factor, responsible for committing post-mitotic progenitor cells to a neuronal fate. nih.gov Its expression is transient during embryonic development, with the highest levels observed between embryonic days 10 and 12 in mice. nih.govresearchgate.netnih.gov This temporal expression pattern suggests its critical role in the initial stages of neuronal commitment.
In the developing human cerebral cortex, signals for NeuroD3 are among the earliest to be detected, with intense signals identified as early as gestational week 16. nih.gov This early and robust expression underscores its function in initiating the neuronal differentiation program. While its family members, NeuroD1 and NeuroD2, are more associated with the later stages of neuronal differentiation, NeuroD3's primary role appears to be the commitment of progenitor cells to the neuronal lineage. nih.govresearchgate.net This is further supported by observations in the developing retina, where NeuroD has been implicated in the critical decision between a neuronal and a glial cell fate. biologists.comnih.gov
Regulation of Neuronal Differentiation Processes
NeuroD3, along with other NeuroD family members, regulates the expression of a suite of genes necessary for neuronal differentiation. These transcription factors act by binding to specific DNA sequences known as E-boxes in the regulatory regions of their target genes. nih.govembopress.org This binding initiates a cascade of gene expression that drives the differentiation of progenitor cells into neurons.
The NeuroD family of transcription factors, including NeuroD3, are themselves targets of upstream proneural genes like the Neurogenins (Ngn). embopress.orgwikipedia.org This hierarchical relationship establishes a robust transcriptional network that controls the progression of neurogenesis. embopress.org Research in Xenopus and mouse has identified a conserved set of target genes for Neurogenin and NeuroD, highlighting a core molecular machinery for neuronal development. embopress.org These targets include regulators of transcription, signal transduction, and cytoskeletal rearrangement, all essential for the morphological and functional changes that occur during neuronal differentiation. embopress.org
Studies have shown that members of the NeuroD family can activate the expression of genes involved in neuronal function. For instance, NeuroD2 has been shown to preferentially activate the promoter of the GAP-43 gene, which is involved in neurite outgrowth and synaptic plasticity. nih.govresearchgate.netnih.gov While NeuroD3 is more distantly related to other NeuroD family members, its role as a transcriptional activator is fundamental to its function in promoting neuronal differentiation. nih.govresearchgate.netnih.gov
Contributions to De Novo Neurogenesis
The process of generating new neurons, or de novo neurogenesis, is critically influenced by the NeuroD family of transcription factors. nih.govresearchgate.netjneurosci.org Ectopic expression of NeuroD family members in developing Xenopus laevis embryos has been shown to result in ectopic neurogenesis, demonstrating their potent ability to initiate the neuronal differentiation program in cells that would not normally become neurons. nih.govresearchgate.net
In the context of the retina, misexpression of NeuroD genes can direct the fate of retinal progenitor cells. jneurosci.org For example, misexpression of NeuroD2 can induce the production of ganglion cells even after the normal developmental window for their genesis has passed. jneurosci.org This highlights the powerful influence of these transcription factors in overriding pre-existing cell fate programs and initiating neurogenesis. Furthermore, studies on the regeneration of neurons in the adult hypothalamus under neurodegenerative conditions suggest that de novo neurogenesis can serve as a compensatory mechanism, and while not directly implicating NeuroD3, the fundamental role of the NeuroD family in neurogenesis suggests its potential involvement in such processes. nih.gov
Influence on Neuronal Maturation and Synaptic Function
Beyond the initial stages of differentiation, members of the NeuroD family also play a role in the later stages of neuronal maturation and the development of functional synapses. nih.gov While NeuroD3's expression is more transient, its downstream targets and the network it initiates likely contribute to these later events. nih.govresearchgate.netnih.gov
Research on other NeuroD family members provides insight into the potential roles NeuroD3 may indirectly influence. For example, NeuroD2 is crucial for the formation of dendritic spines in the hippocampus, which are the postsynaptic sites of most excitatory synapses. nih.gov It also regulates the functional properties of the mossy fiber synapse, including the ratio of AMPA to NMDA receptor-mediated currents and the presynaptic release probability. nih.gov Furthermore, the ablation of NeuroD2 and NeuroD6 leads to a reduction in functional glutamatergic synapses and a diminished excitatory cortical network. nih.gov These findings underscore the importance of the NeuroD family in establishing and maintaining the intricate synaptic connections that are fundamental to brain function.
Elucidation of Molecular and Cellular Mechanisms of Neurod3 Protein Action
DNA Binding Specificity: E-box Motif Recognition and Transcriptional Activation
The transcriptional regulatory activity of NeuroD3 is fundamentally linked to its ability to bind to specific DNA sequences within the regulatory regions of its target genes. As a member of the bHLH family, NeuroD3 recognizes and binds to a consensus DNA sequence known as the E-box, which has the canonical sequence 5'-CANNTG-3'. frontiersin.orguniprot.org This interaction is mediated by the "basic" region of the bHLH domain. embopress.org The binding of NeuroD3 to E-box elements within the enhancers of neuronal genes is a prerequisite for the activation of their transcription, thereby initiating the program of neuronal differentiation. uniprot.orgthermofisher.com
Studies have demonstrated that the bHLH region of human NeuroD3 is essential for its function. disprot.org Efficient DNA binding and subsequent transcriptional activation are not achieved by NeuroD3 as a monomer. Instead, it requires dimerization with other bHLH proteins, a characteristic feature of this class of transcription factors. uniprot.org The formation of these protein dimers, particularly with ubiquitously expressed E-proteins, enhances the stability and specificity of the DNA-protein interaction, leading to robust activation of target gene expression. nih.govmpg.de Research using reporter constructs has confirmed that NeuroD3 can activate gene expression through these E-box-driven mechanisms. disprot.org
Activation of Downstream Transcriptional Programs
Upon binding to its target DNA sequences, NeuroD3 unleashes a cascade of gene expression that directs the comprehensive process of neuronal development, from the specification of neuronal identity to the morphological changes required for migration and connection.
NeuroD3 functions as a proneural gene, initiating a hierarchical transcriptional cascade that commits progenitor cells to a neuronal fate. researchgate.net It directly activates a suite of other transcription factors that are themselves crucial for various stages of neurogenesis. embopress.org For instance, NeuroD3 is known to activate the expression of downstream bHLH factors such as NeuroD and NeuroD2. frontiersin.orgmdpi.com
Microarray analyses and other targeted studies have identified a number of genes that are direct or indirect downstream targets of NeuroD3, highlighting its role as a master regulator. These targets are involved in a wide array of developmental processes, including the specification of different neuronal subtypes. researchgate.net
| Target Gene | Function in Neuronal Development | Reference |
|---|---|---|
| NeuroD1 | A key transcription factor involved in the terminal differentiation and survival of neurons. | frontiersin.orggenecards.org |
| Brn3a | A POU-domain transcription factor necessary for the differentiation and survival of sensory neurons. | genecards.org |
| GATA3 | A zinc-finger transcription factor involved in the development of various neuronal populations, including spiral ganglion neurons. | genecards.org |
| Hes6 | A bHLH protein that acts in a positive feedback loop with neurogenins to promote neuronal differentiation. | uniprot.org |
| Atoh1 (repressed by NeuroD3) | A bHLH transcription factor crucial for hair cell development in the inner ear; its repression by NeuroD3 is necessary for proper neurogenesis. | frontiersin.org |
NeuroD3 activity is intricately linked with several key intracellular signaling pathways that are fundamental to nervous system development. It acts as a crucial nuclear effector, translating extracellular cues into specific programs of gene expression. csic.es The protein participates in the neurogenic pathway by influencing major signaling cascades such as the Notch and Wnt pathways. frontiersin.org By cooperating with components of these pathways, NeuroD3 helps regulate the critical balance between progenitor cell proliferation and differentiation, ensuring proper neuronal patterning. frontiersin.org
Furthermore, studies involving the inducible expression of NeuroD3 in embryonic stem cells have revealed the activation of a broad spectrum of signaling pathways at different stages of neuronal differentiation. These findings underscore the role of NeuroD3 as a central hub in coordinating multiple signaling inputs to drive neurogenesis. nih.gov
| Signaling Pathway | Role in NeuroD3-Mediated Development | Reference |
|---|---|---|
| Notch Signaling | NeuroD3 influences the Notch pathway to regulate the choice between proliferation and differentiation in neural progenitors. | frontiersin.orgnih.gov |
| Wnt Signaling | Cooperates with the Wnt pathway to ensure correct neuronal patterning and development. | frontiersin.orgcsic.es |
| ErbB Signaling | Activated following NeuroD3 expression, involved in cell proliferation, migration, and differentiation. | nih.gov |
| Neurotrophin Signaling | Induced by NeuroD3, this pathway is critical for neuronal survival, growth, and differentiation. | nih.gov |
| MAPK Signaling | Activated downstream of NeuroD3, this pathway is a central regulator of various cellular processes including differentiation. | nih.gov |
The proper formation of the nervous system relies on the precise migration of newly born neurons from their place of origin to their final destination. This process is heavily dependent on the dynamic reorganization of the cytoskeleton. Research has shown that a primary role of neurogenins, including NeuroD3, is to induce genes responsible for cytoskeletal rearrangement, which is essential for both neuronal differentiation and migration. embopress.orgnih.govnih.gov
By directly activating the transcription of genes that regulate the actin cytoskeleton and cell morphology, NeuroD3 coordinates the physical changes necessary for a cell to become a neuron and to move to its correct position in the developing brain. nih.gov This indicates that NeuroD3 not only specifies cell fate but also directly controls the machinery for essential morphogenetic events like migration.
| Target Gene | Function | Reference |
|---|---|---|
| Calponin2 | Actin-binding protein that regulates cytoskeleton dynamics. | nih.gov |
| Frizzled homolog 7 | A receptor in the Wnt signaling pathway, which is involved in cell migration. | nih.gov |
| Prickle | A component of the planar cell polarity pathway, which helps to coordinate cell movements. | nih.gov |
| Myosin 10 | A motor protein that plays a role in filopodia formation and cell migration. | nih.gov |
| Dbn1 (Drebrin 1) | An actin-binding protein involved in shaping neuronal processes. | nih.gov |
Mediation of Intracellular Signal Transduction Pathways
Protein-Protein Interactions and Functional Complexes
The functional capacity of NeuroD3 is significantly modulated through its interactions with other proteins, which are essential for its stability, DNA-binding affinity, and transcriptional activity.
As a Class II bHLH transcription factor, NeuroD3 is characterized by its tissue-specific expression and its requirement to form heterodimers with Class I bHLH proteins, commonly known as E-proteins (e.g., E12, E47/TCF3), which are expressed ubiquitously. uniprot.orgnih.govthebiogrid.org This heterodimerization, mediated by the helix-loop-helix domain, is a critical step for NeuroD3 to bind effectively to E-box sequences in the DNA and activate gene transcription. uniprot.orgmpg.de The interaction with E-proteins is considered a fundamental mechanism for the function of most tissue-specific bHLH factors.
In addition to E-proteins, NeuroD3 can interact with other bHLH factors. For example, it has been shown to cooperate with Mash1 to promote neuronal differentiation signals. frontiersin.org These interactions allow for a combinatorial complexity in the regulation of gene expression, where different dimer combinations could have distinct target gene specificities or regulatory potentials. This network of interactions ensures a fine-tuned control over the process of neurogenesis.
| Partner Protein | Protein Family | Functional Significance of Interaction | Reference |
|---|---|---|---|
| E-proteins (e.g., TCF3/E47) | Class I bHLH | Forms a heterodimer with NeuroD3, which is essential for efficient DNA binding and transcriptional activation. | uniprot.orgmdpi.com |
| Mash1 (Ascl1) | Class II bHLH | Cooperates with NeuroD3 to propagate neuronal differentiation signals. | frontiersin.org |
| Sox11 | Sox family transcription factor | Studies in Xenopus suggest Sox11 does not interact with Neurog1, indicating species-specific partnerships. | zfin.org |
| CBP/p300 | Transcriptional Co-activator | Binds to the NeuroD3-Smad1 complex to activate transcription of neuronal genes. | |
| Smad1 | Signal Transducer | Part of a transcriptional co-activator complex with NeuroD3 and CBP/p300, mediating BMP signaling. |
Interactions with Co-activators and Modulators (e.g., CREB-binding protein, Decapentaplegic homolog 1, as NEUROG1)
The transcriptional activity of NeuroD3, like other basic helix-loop-helix (bHLH) transcription factors, is modulated through its interaction with various co-activators and its position within broader signaling networks. These interactions are crucial for activating the downstream genes necessary for neuronal differentiation.
While direct interactions between NeuroD3 and the co-activator CREB-binding protein (CBP) are not extensively detailed in current literature, the broader family of bHLH proteins often relies on CBP and the related p300 co-activator to mediate transcriptional activation. For instance, the bHLH protein BETA2, which is involved in endocrine cell differentiation, interacts with p300. biologists.com Similarly, coactivators like CBP are known to acetylate SMAD proteins in response to TGF-beta signaling, which enhances their transcriptional activity. uniprot.org
The function of NeuroD3 is also understood in the context of signaling pathways that regulate neurogenesis, such as the Bone Morphogenetic Protein (BMP) pathway. The intracellular mediators of BMP signaling are SMAD proteins, including Decapentaplegic homolog 1 (SMAD1). wikipedia.org BMP signaling generally inhibits neurogenesis, creating an opposing force to the pro-neuronal activity of factors like NeuroD3. nih.gov The interplay is critical; for differentiation to proceed, the inhibitory signals from pathways like BMP/SMAD must be repressed or overcome. nih.gov This antagonistic relationship is highlighted by the function of proteins like Smad-interacting protein-1 (Sip1), which promotes differentiation by repressing BMP receptor-activated Smad activity. nih.gov
Furthermore, NeuroD3's activity is closely linked with other neurogenic transcription factors like Neurogenin-1 (NEUROG1). wikipedia.org Although sometimes conflated in databases, NEUROG1 is generally considered an upstream regulator that initiates a cascade of neuronal differentiation genes. wikipedia.orguniprot.org Neurogenins act to specify neural precursor cells and activate downstream effectors, including the NeuroD family of proteins, to drive the transition from progenitor cell to neuron. wikipedia.orgnih.gov In esophageal squamous cell carcinoma, in silico analysis has shown significant protein-level interactions involving NEUROG1 that are pertinent to the TGF-β-Smad pathway, suggesting a complex regulatory network. cancer-genetics.org
| Interacting Molecule/Pathway | Role in Relation to NeuroD3 Function | Research Finding |
| CREB-binding protein (CBP)/p300 | Potential Co-activator | Related bHLH proteins like BETA2 interact with p300 to coordinate differentiation. biologists.com |
| BMP/SMAD Signaling Pathway | Antagonistic/Inhibitory Pathway | BMP signaling, mediated by SMADs, generally inhibits myelination and neurogenesis, a process that NeuroD3 promotes. nih.gov |
| Decapentaplegic homolog 1 (SMAD1) | Intracellular Signal Transducer for BMP | Mediates BMP signals which are involved in cell growth, apoptosis, and development. wikipedia.org The function of proneural factors often involves overcoming SMAD-mediated inhibition. |
| Neurogenin-1 (NEUROG1) | Upstream Regulator/Modulator | A key initiator of neuronal differentiation that activates downstream transcription factors, including the NeuroD family. wikipedia.orgnih.gov |
Cooperative Activities with NeuroD1 and NeuroD2 in Cellular Processes
The NeuroD family of transcription factors, including NeuroD1, NeuroD2, and NeuroD3, function in a coordinated yet distinct manner to regulate the multifaceted process of neurogenesis. researchgate.netnih.gov Their cooperation is evident in their sequential expression patterns and partially overlapping functions in neuronal determination, differentiation, and maturation. nih.govfrontiersin.org
Research indicates a clear temporal sequence of expression during embryonic development. nih.gov In the developing human brain, NeuroD3 expression is the most intense at early gestational stages (around week 16), suggesting its role as an initial determination factor that commits a post-mitotic progenitor cell to a neuronal fate. nih.gov This is followed by peak expression of NeuroD1 and NeuroD2 at later gestational weeks, implicating them in the subsequent stages of neuronal differentiation. nih.gov Studies in mouse embryonic stem cells corroborate this, showing that overexpression of NeuroD1, NeuroD2, or NeuroD3 is sufficient to induce the formation of immature neuron-like cells. frontiersin.org
While they share the ability to promote a neuronal phenotype, they exhibit different transcriptional activation potentials and target gene specificities. researchgate.netnih.gov For example, when tested in P19 cells, both NeuroD1 and NeuroD2 can activate reporter genes driven by simple E-box sequences, but the GAP-43 promoter is preferentially activated by NeuroD2. nih.gov This non-congruent target specificity suggests they confer different aspects of the mature neuronal phenotype. nih.gov
Their cooperative and distinct roles are essential for the proper development of various parts of the nervous system. In the developing retina, NeuroD1 is implicated in cell fate decisions, favoring amacrine interneuron differentiation and ensuring the survival of photoreceptors. biologists.com Meanwhile, NeuroD2 is crucial for the development of the amygdala and for the differentiation and survival of hippocampal granule neurons, often in cooperation with other bHLH factors like Math2. nih.govtheses.fr
| Factor | Primary Proposed Role | Timing of Peak Expression (Human Gestation) | Key Research Findings |
| NeuroD3 | Neuronal Determination | Gestational Week 16 (earliest of the three) nih.gov | Expression is intense early in development; considered a key factor for committing progenitors to a neuronal lineage. nih.gov It is expressed transiently during embryogenesis. researchgate.netnih.gov |
| NeuroD1 | Neuronal Differentiation & Survival | Gestational Week 19 nih.gov | Regulates interneuron development in the retina and is essential for the survival of specific photoreceptor subsets. biologists.com |
| NeuroD2 | Neuronal Differentiation & Maturation | Gestational Week 20 nih.gov | Expression persists in the adult nervous system. researchgate.netnih.gov It is required for postnatal survival of cortical neurons and regulates emotional learning via amygdala development. nih.govtheses.fr |
Participation in Cell Survival and Apoptotic Pathways
The NeuroD family of transcription factors, including NeuroD3, plays a vital role not only in directing neuronal differentiation but also in promoting cell survival and protecting against apoptosis. biologists.comontosight.ai This function is critical for ensuring that newly formed neurons successfully integrate into the developing nervous system and are maintained throughout the life of the organism. nih.gov
Evidence strongly supports a pro-survival function for the NeuroD family. Studies on mice lacking NeuroD3 revealed impaired neuronal survival, highlighting its essential role in maintaining the nascent neuronal population. ontosight.ai Similarly, research on NeuroD1 in the rodent retina demonstrated that it is essential for the survival of a subset of rod photoreceptors. biologists.com
NeuroD2 has also been identified as a key factor in neuronal survival and has anti-apoptotic effects. Postnatally, NeuroD2 is required for the survival of cortical neurons. nih.gov In vitro studies using an oxygen-glucose deprivation model to simulate ischemic injury showed that overexpression of NeuroD2 exerted a neuroprotective and anti-apoptotic effect. researchgate.net This protective function is linked to the regulation of critical cell signaling and proliferation-related proteins. researchgate.net
The mechanism by which these transcription factors promote survival likely involves the regulation of downstream apoptotic and survival pathways. The intrinsic apoptotic pathway in neurons is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov It is plausible that NeuroD proteins exert their pro-survival effects by transcriptionally regulating the expression of these key apoptotic modulators, tipping the balance away from cell death. During normal brain development, there is tight regulation of apoptosis to sculpt the nervous system, and factors like NeuroD3 are integral to this process. nih.gov
| Factor | Role in Survival/Apoptosis | Supporting Evidence |
| NeuroD3 | Promotes neuronal survival | Mice lacking NeuroD3 exhibit impaired neuronal survival. ontosight.ai |
| NeuroD1 | Essential for survival of specific neuron types | Required for the survival of a subset of rod photoreceptors in the retina. biologists.com |
| NeuroD2 | Neuroprotective and anti-apoptotic | Required for postnatal survival of cortical neurons. nih.gov Overexpression protects against ischemia-induced cell death in vitro. researchgate.net |
Compound and Gene Name Reference Table
| Name | Type/Family |
| NeuroD1 | Basic Helix-Loop-Helix (bHLH) Transcription Factor |
| NeuroD2 | Basic Helix-Loop-Helix (bHLH) Transcription Factor |
| NeuroD3 | Basic Helix-Loop-Helix (bHLH) Transcription Factor |
| NEUROG1 (Neurogenin-1) | Basic Helix-Loop-Helix (bHLH) Transcription Factor |
| CREB-binding protein (CBP) | Transcriptional Co-activator |
| p300 | Transcriptional Co-activator |
| Decapentaplegic homolog 1 (SMAD1) | SMAD Family Signal Transducer |
| Smad2 | SMAD Family Signal Transducer |
| Smad7 | SMAD Family Signal Transducer |
| BETA2 | Basic Helix-Loop-Helix (bHLH) Transcription Factor |
| Math2 | Basic Helix-Loop-Helix (bHLH) Transcription Factor |
| Sip1 (Smad-interacting protein-1) | Transcription Factor |
| GAP-43 | Growth-Associated Protein |
| Bax | Pro-apoptotic Protein (Bcl-2 family) |
| Bcl-2 | Anti-apoptotic Protein (Bcl-2 family) |
| Bcl-xL | Anti-apoptotic Protein (Bcl-2 family) |
| Bim | Pro-apoptotic Protein (Bcl-2 family) |
| Puma | Pro-apoptotic Protein (Bcl-2 family) |
Neurod3 Protein in Specific Neurodevelopmental Contexts
Role in Cortical Development and Neurogenesis
NeuroD3 is a significant player in the development of the cerebral cortex, acting as a crucial determination factor that guides post-mitotic progenitor cells toward a neuronal fate. nih.gov In the developing human fetal brain, the expression of NeuroD3 is most intense at the earliest stages of cortical development, preceding the peak expression of other related NeuroD homologues like NeuroD1 and NeuroD2. nih.gov This temporal expression pattern suggests that NeuroD3 initiates the commitment to a neuronal lineage, while NeuroD1 and NeuroD2 are more involved in the subsequent differentiation of these newly formed neurons. nih.gov
Studies using in situ hybridization have revealed the presence of NeuroD3 signals in key neurogenic regions of the fetal brain, including the ventricular and marginal zones, as well as the ganglionic eminence. nih.gov This localization underscores its early and fundamental role in neurogenesis. The process of neurogenesis, the generation of new neurons, is tightly regulated by a family of neurogenic bHLH transcription factors, to which NeuroD3 belongs. jensenlab.org These factors are essential for tissue-specific determination and differentiation. jensenlab.org
Contribution to Hippocampal Granule Cell Differentiation
The hippocampus, a brain region critical for learning and memory, relies on the proper differentiation of its granule cells, a process in which NeuroD3 and its related family members are deeply implicated. nih.govjneurosci.org During the development of the dentate gyrus, a key component of the hippocampus, newly born granule cells express NeuroD (a closely related protein, sometimes used interchangeably with NeuroD3 in literature) as they undergo terminal differentiation. jneurosci.org This expression follows that of other bHLH genes like Mash1, which is found in mitotic precursor cells. jneurosci.org
The differentiation of hippocampal granule cells is a multi-step process. Following terminal differentiation, these cells sequentially express NeuroD and then NeuroD2. jneurosci.org Research on mice lacking NeuroD has demonstrated its critical role in the maturation of these cells. nih.gov In the absence of NeuroD, presumptive granule cells in the dentate gyrus are generated but fail to mature properly, exhibiting a lack of normal sodium currents and limited dendritic arborization. nih.gov This highlights the essential function of the NeuroD family in the terminal differentiation and functional maturation of hippocampal granule cells. nih.gov
Involvement in Cerebellar Development
The cerebellum, responsible for motor control and coordination, also depends on the precise regulation of neuronal differentiation, particularly of its granule cells. NeuroD is abundantly expressed in the cerebellum and is crucial for the differentiation and survival of postmitotic granule cells. nih.gov
In the developing cerebellum, another bHLH protein, MATH-1, is responsible for the generation of granule cell precursors. nih.gov Following this initial step, NeuroD plays a vital role in their subsequent differentiation. Studies on NeuroD-null mice have shown that while granule cells are born, they undergo massive cell death around the time of differentiation. nih.gov This indicates that NeuroD is essential for the expression of genes required for the survival and maturation of these neurons. nih.gov
The expression patterns of different NeuroD family members show distinct localizations within the cerebellum. While NeuroD1 is more abundant in the granule cell layer, NeuroD2 shows preferential hybridization to the Purkinje cell layer. researchgate.net This suggests specialized roles for each family member in the development of different cerebellar cell types.
Function in the Formation of Peripheral Sensory Ganglia
NeuroD3, also known as neurogenin-1 (ngn1) in some species like zebrafish, is fundamental for the development of peripheral sensory ganglia. uniprot.orgbiologists.com These ganglia, which include the dorsal root ganglia (DRG), contain the cell bodies of sensory neurons that transmit information from the periphery to the central nervous system.
In zebrafish, Ngn1 is required for the formation of all peripheral sensory neurons examined, including the Rohon-Beard spinal sensory neurons and the DRG neurons. biologists.com Misexpression of ngn1 can lead to the formation of ectopic neurons, highlighting its potent role in neuronal determination. biologists.com The development of sensory neurons is a complex process involving a cascade of transcriptional regulators. nih.gov In mice, different neurogenin homologs are responsible for the development of distinct subsets of peripheral sensory neurons. biologists.com For instance, the trigeminal, spiral, and vestibular ganglia require Ngn1 for the fate commitment of their neuronal progenitors. nih.gov
The neurotrophin family of proteins, including nerve growth factor, brain-derived neurotrophic factor (BDNF), and neurotrophin-3, also plays a crucial role in regulating the number of neurons in peripheral sensory ganglia. nih.gov While these factors are important for neuronal survival, transcription factors like NeuroD3 are essential for the initial commitment and differentiation of these sensory neuron lineages.
Comparative Analysis of NeuroD3 Function Across Species
The fundamental role of NeuroD3 and its homologs in neurogenesis is conserved across different vertebrate species, although some functional specializations and differences in expression patterns exist.
In humans and mice, NeuroD3 is expressed transiently during embryonic development, with its highest levels observed during the period of active neurogenesis. nih.govresearchgate.net In mice, NeuroD3 expression peaks between embryonic days 10 and 12 and then declines. researchgate.netresearchgate.net This transient expression pattern is consistent with its role as an early neuronal determination factor. nih.gov While the temporal order of NeuroD homolog expression is similar between humans and mice, there are some anatomical differences in their expression domains within the developing cerebrum. nih.gov
In the zebrafish, the homolog of NeuroD3 is neurogenin-1 (ngn1). uniprot.org Ngn1 is expressed transiently in neurogenic placodes before the formation of cranial ganglia and is essential for the development of various sensory neurons. uniprot.orgbiologists.com Interestingly, in contrast to the situation in mice where different neurogenin homologs are required for different subsets of peripheral sensory neurons, in zebrafish, Ngn1 appears to be required for all examined peripheral sensory neurons. biologists.com
Ectopic expression studies in Xenopus (frog) embryos have demonstrated the potent neurogenic activity of NeuroD family members. nih.govresearchgate.net Expression of NeuroD2, a close relative of NeuroD3, in developing Xenopus embryos leads to ectopic neurogenesis, indicating its role in mediating neuronal differentiation. researchgate.net This conserved function across species from fish to mammals underscores the fundamental importance of the NeuroD family of transcription factors in building the nervous system.
Advanced Methodologies and Experimental Systems for Neurod3 Protein Research
In Vitro Experimental Paradigms
In vitro systems provide controlled environments to dissect the molecular functions of neuroD3 at the cellular level. These paradigms are instrumental in studying gene regulation, protein interactions, and the initial stages of neuronal commitment.
P19 embryonal carcinoma cells are a valuable in vitro model for studying neurogenesis as they can be induced to differentiate into neurons, glia, and other cell types. biologists.com Transient transfection of P19 cells with expression vectors for neurogenic bHLH proteins, including members of the neuroD family, is a key technique to investigate their function. biologists.com
Researchers have utilized P19 cells to demonstrate the transcriptional activation potential of neuroD proteins. For instance, transfection of vectors expressing neuroD family members into P19 cells has shown their ability to activate expression from reporter constructs driven by simple E-box elements (CANNTG). nih.govnih.govresearchgate.net These assays typically involve co-transfecting the cells with an expression plasmid for the bHLH factor and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with specific E-box sequences. nih.govpsu.edu The level of reporter gene expression then serves as a readout of the transcription factor's activity. Studies have shown that while undifferentiated P19 cells express low endogenous levels of neuroD mRNA, transfection with neural bHLH vectors can significantly increase the expression of target genes. biologists.com This system allows for the comparison of different bHLH proteins and the identification of their specific target promoters. nih.gov
| Experimental System | Key Application | Finding | Reference(s) |
| P19 Cell Transfection | Transcriptional Activation Analysis | neuroD family proteins activate expression from E-box-driven reporter constructs. | nih.gov |
| P19 Cell Transfection | Neuronal Differentiation | Transient expression of neural bHLH proteins is sufficient to convert P19 cells into differentiated neurons. | biologists.com |
| P19 Cell Reporter Assays | Promoter Analysis | Used to identify specific promoters and E-box sequences regulated by neurogenic bHLH factors. | nih.govpsu.edu |
Primary neuronal cultures, derived directly from embryonic or neonatal brain tissue, offer a more physiologically relevant context than cell lines for studying neuronal development and function. nih.govupenn.edu These cultures allow for the detailed analysis of neuronal morphology, network formation, and electrophysiological properties. While direct studies focusing on NeuroD3 in primary cultures are less commonly cited in the initial search, these systems are fundamental for analyzing the downstream effects of the gene networks that NeuroD3 participates in. For example, cerebellar granule neurons in primary culture are used to study axonal and dendritic development. sdbonline.org
Functional analysis in these cultures can involve monitoring spontaneous calcium activity to assess network function, a technique that has been used to study the effects of various compounds on neural networks. mdpi.com Furthermore, these cultures are amenable to genetic manipulation, such as RNA interference, to knock down the expression of specific genes like NeuroD and assess the impact on neuronal morphogenesis. sdbonline.org Three-dimensional (3D) culture systems are an advancement that more accurately recapitulates the in vivo microenvironment, allowing for the study of cell-cell and cell-extracellular matrix interactions. nih.govupenn.edu
| Culture System | Application | Key Techniques | Reference(s) |
| Primary Cortical Neurons | Network Function Analysis | Calcium imaging (e.g., using GCaMP6f), electrophysiology. | nih.govmdpi.com |
| Primary Cerebellar Granule Neurons | Morphogenesis Studies | RNA interference for gene knockdown, immunocytochemistry for morphology. | sdbonline.org |
| 3D Neuronal Cultures | In Vivo-like Modeling | Embedding primary neurons in scaffolds (e.g., Matrigel) to study viability and morphology. | upenn.edu |
Cell Line Transfection and Reporter Gene Assays (e.g., P19 cells)
In Vivo Model Organisms
In vivo models are indispensable for understanding the role of neuroD3 in the complex setting of a developing organism, from early embryonic patterning to the formation of functional neural circuits.
The embryos of the African clawed frog, Xenopus laevis, are a classic model system for developmental biology, particularly for studying neurogenesis. Their external development and large cell size make them ideal for microinjection experiments. A key assay to determine the function of proneural genes is to test their ability to induce ectopic neurogenesis. biologists.com
Injection of mRNA encoding a proneural transcription factor into one blastomere of a two-cell stage embryo leads to its overexpression on one side of the developing embryo. biologists.comcsic.es Studies have shown that ectopic expression of mouse NeuroD3 in Xenopus embryos can induce the formation of ectopic neurons. csic.es This demonstrates that NeuroD3 is sufficient to promote a neural fate in cells that would otherwise develop into other tissues. Similarly, other neurogenic bHLH proteins, when overexpressed in Xenopus embryos, also lead to ectopic neurogenesis, highlighting a conserved function of this protein family. researchgate.netbiologists.com
Genetically engineered mice, including knockout and mutant models, are powerful tools for investigating the in vivo function of genes like neuroD3 during mammalian development. nih.gov By deleting or mutating a specific gene, researchers can observe the resulting phenotype to infer the gene's function.
Targeted mutations in proneural genes, including Ngn1 (also known as Neurod3), have been shown to cause a block in neuronal differentiation. biologists.com While specific details on a dedicated Neurod3 knockout mouse are emerging, studies on related family members like NeuroD2 provide a framework for analysis. NeuroD2 knockout mice exhibit excessive apoptosis in the central nervous system, motor deficits, and ataxia. psu.edubiorxiv.org Analysis of such mutant mice often involves behavioral testing, electrophysiological recordings, and detailed histological and molecular analysis of the brain. biorxiv.org These models are crucial for understanding how the loss of a specific transcription factor affects the development and function of the nervous system and how this might relate to neurodevelopmental disorders. nih.govbiorxiv.org
| Model Organism | Experimental Approach | Key Finding | Reference(s) |
| Xenopus laevis | mRNA microinjection | Ectopic expression of mouse NeuroD3 induces ectopic neurogenesis. | csic.es |
| Mouse (Mus musculus) | Gene targeting (knockout/mutant) | Targeted mutation in Ngn1 (Neurod3) can block neuronal differentiation. | biologists.com |
| Mouse (Mus musculus) | NeuroD2 knockout | Loss of NeuroD2 leads to neuronal apoptosis, motor deficits, and hyperactivity. | psu.edubiorxiv.org |
Xenopus laevis Embryonic Manipulation for Ectopic Neurogenesis Studies
Molecular and Biochemical Approaches for Expression and Function Analysis
A variety of molecular and biochemical techniques are employed to analyze the expression pattern of neuroD3 and to identify its downstream targets and interacting partners.
Northern blot analysis has been used to study the temporal and spatial expression of neuroD family genes during mouse embryonic development. nih.govnih.govresearchgate.netresearchgate.net These studies have revealed that neuroD3 is expressed transiently, with peak levels occurring between embryonic days 10 and 12, after which its expression declines. nih.govnih.govresearchgate.netresearchgate.net This transient expression pattern suggests a specific role during a critical window of neurogenesis. Northern analysis has also been applied to P19 cells to monitor the expression of neuroD genes during retinoic acid-induced differentiation. researchgate.net
To identify the genes regulated by NeuroD3, researchers can use techniques like RNA sequencing on tissue from knockout or mutant animals. For instance, RNA sequencing of microdissected neocortex from NeuroD2 mutant mice has helped identify target genes associated with synaptic regulation and neuropsychiatric disorders. biorxiv.org On the protein level, biochemical methods such as GST pull-down assays can be used to identify proteins that physically interact with NeuroD3, such as its dimerization partners like E-proteins (e.g., E47). nih.gov
| Technique | Purpose | Finding | Reference(s) |
| Northern Blot Analysis | Gene Expression Profiling | neuroD3 mRNA is transiently expressed in the developing mouse embryo, peaking between days 10 and 12. | nih.govresearchgate.net |
| RNA Sequencing | Target Gene Identification | Analysis of mutant mouse tissue reveals downstream target genes involved in synaptic function. | biorxiv.org |
| GST Pull-Down Assay | Protein Interaction Analysis | Identifies physical interactions between bHLH proteins, such as dimerization with E-proteins. | nih.gov |
Transcriptomic Profiling (e.g., In situ Hybridization, Northern Blot, Microarray, RNA-seq)
Transcriptomic profiling techniques are essential for elucidating the spatial and temporal expression patterns of the NeuroD3 gene.
In situ Hybridization: This technique has been instrumental in visualizing the precise location of NeuroD3 mRNA within tissues and embryos. For instance, in situ hybridization studies in mouse embryos have revealed that NeuroD3 is expressed in specific neuronal cells during development. researchgate.netbiologists.commpg.de Analysis of E11.5 embryos using this method has helped to identify the expression of NeuroD3 as a neural marker gene. researchgate.net These studies have been crucial in mapping the anatomical regions where NeuroD3 is active, providing insights into its potential role in the development of those structures. biologists.commpg.de
Northern Blot: Northern blot analysis has been employed to determine the size and relative abundance of NeuroD3 mRNA in different tissues and at various developmental stages. researchgate.netresearchgate.netjneurosci.orgjax.orgnih.gov Early studies using Northern blots showed that NeuroD3 expression is transient during mouse embryonic development, with peak levels observed between embryonic days 10 and 12. researchgate.netresearchgate.net The expression then declines and becomes undetectable by embryonic day 16 and in adult tissues, suggesting a role primarily in early embryonic neurogenesis. researchgate.net
Microarray: Microarray technology has enabled the high-throughput analysis of gene expression, including NeuroD3, across different cell types and conditions. helsinki.fiplos.orgresearchgate.netnih.govplos.org In studies comparing embryonic stem cells to differentiated neuronal cells, microarrays have identified NeuroD3 as one of the key neurogenic factors involved in neuronal differentiation. plos.orgplos.org For example, analysis of human embryonic neural stem cells and dopaminergic neurons from the adult substantia nigra using Agilent's and Illumina's Whole Human Genome Oligonucleotide Microarrays has provided insights into the gene expression profiles of these cell types. plos.org
RNA-seq: As a more advanced transcriptomic tool, RNA sequencing (RNA-seq) offers a comprehensive and quantitative view of the transcriptome. biorxiv.orginnatedb.comkit.edutheses.frbiorxiv.org RNA-seq has been used in studies of neuronal development and has provided detailed data on the expression levels of genes like NeuroD3 in various neuronal populations. biorxiv.orgtheses.fr This technique allows for the discovery of novel transcripts and splice variants, further refining our understanding of NeuroD3 regulation and function.
Table 1: Summary of Transcriptomic Profiling Techniques for NeuroD3 Research
| Technique | Application in NeuroD3 Research | Key Findings |
|---|---|---|
| In situ Hybridization | Visualization of NeuroD3 mRNA localization in tissues and embryos. | Revealed specific expression in developing neuronal cells. researchgate.netbiologists.commpg.de |
| Northern Blot | Determination of NeuroD3 mRNA size and abundance. | Showed transient expression during early mouse embryogenesis. researchgate.netresearchgate.netjneurosci.org |
| Microarray | High-throughput analysis of NeuroD3 expression in different cell types. | Identified NeuroD3 as a key factor in neuronal differentiation. plos.orgresearchgate.netplos.org |
| RNA-seq | Comprehensive and quantitative analysis of the NeuroD3 transcriptome. | Provided detailed expression data in various neuronal populations. biorxiv.orgtheses.fr |
Proteomic Profiling and Western Blotting for Protein Expression and Modification
Proteomic approaches are critical for studying the NeuroD3 protein itself, including its expression levels, and post-translational modifications. nih.govsourcebioscience.comnih.govbigomics.ch
Proteomic Profiling: This involves the large-scale study of proteins and their properties. sourcebioscience.comnih.govbigomics.ch While comprehensive proteomic profiling specifically targeting NeuroD3 is not extensively documented in the provided results, general proteomic studies of neuronal tissues can provide a backdrop for understanding the protein environment in which NeuroD3 functions. nih.gov Such studies can uncover changes in protein composition during neuronal development and in disease states. nih.govnih.govepfl.ch
Western Blotting: This technique is widely used to detect and quantify specific proteins in a sample. abcepta.commdpi.com In the context of NeuroD3 research, Western blotting would be used to confirm the presence of the this compound in cell lysates or tissue extracts, complementing mRNA expression data from transcriptomic analyses. It can also be used to study post-translational modifications, such as phosphorylation or ubiquitination, which can affect the protein's activity, stability, and localization. nih.govmdpi.comantibodies-online.com For example, antibodies specific to NeuroD3 (also known as NEUROG1) are available for use in Western blotting. abcepta.comsigmaaldrich.com
Analysis of Protein-Protein Interactions (e.g., Co-immunoprecipitation, Proteomic Interaction Analysis)
Understanding the proteins that interact with NeuroD3 is key to deciphering its molecular mechanisms.
Co-immunoprecipitation (Co-IP): Co-IP is a standard method for identifying and validating protein-protein interactions in vivo. thermofisher.comactivemotif.comspringernature.comspringernature.comnih.gov This technique uses an antibody to pull down a specific protein (the "bait," in this case, NeuroD3) from a cell extract, along with any proteins that are bound to it (the "prey"). thermofisher.comspringernature.com These interacting proteins can then be identified by Western blotting or mass spectrometry. While specific Co-IP studies for NeuroD3 were not detailed in the provided results, this method is fundamental for discovering the components of the transcriptional complexes that NeuroD3 is a part of.
Proteomic Interaction Analysis: This refers to large-scale methods to map protein interaction networks. nih.gov These approaches, such as affinity purification coupled with mass spectrometry, can identify a broad range of interacting partners for a protein of interest. Applying these methods to NeuroD3 would provide a global view of its interaction network, revealing novel pathways and regulatory circuits it may be involved in.
Table 2: Methods for Analyzing this compound and its Interactions
| Technique | Purpose | Description |
|---|---|---|
| Proteomic Profiling | Large-scale study of proteins. | Provides an overview of the protein landscape in cells expressing NeuroD3. nih.govnih.gov |
| Western Blotting | Detection and quantification of this compound. | Confirms protein expression and can be used to study modifications. abcepta.commdpi.com |
| Co-immunoprecipitation (Co-IP) | Identification of interacting proteins. | Pulls down NeuroD3 and its binding partners from cell extracts. thermofisher.comspringernature.comnih.gov |
| Proteomic Interaction Analysis | Mapping of protein interaction networks. | Identifies a broad range of interacting partners for NeuroD3. nih.gov |
Chromatin-Based Studies for Transcriptional Regulation
As a transcription factor, NeuroD3 functions by binding to DNA and regulating the expression of its target genes. Chromatin-based studies are therefore essential for understanding its regulatory role.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction between proteins and DNA within the cell. mit.educellsignal.comsigmaaldrich.comwikipedia.org It allows researchers to identify the specific genomic regions that a particular protein, such as NeuroD3, binds to. cellsignal.comsigmaaldrich.com The process involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes. sigmaaldrich.comwikipedia.org The associated DNA is then purified and can be analyzed by PCR (ChIP-PCR), microarray (ChIP-chip), or sequencing (ChIP-seq). sigmaaldrich.com ChIP has been used to map the binding sites of other neurogenin family members, and similar approaches are applicable to NeuroD3 to identify its direct target genes. researchgate.net For instance, ChIP has been utilized to examine histone modifications at the Neurog3 (NeuroD3) locus, revealing enrichment of certain marks in putative enhancer regions. researchgate.net
High-Throughput Chromatin Profiling and Enhancer Landscape Mapping
Recent advances have enabled the genome-wide profiling of chromatin states and the mapping of enhancer landscapes. biorxiv.orgbiorxiv.orgnih.gov
High-Throughput Chromatin Profiling: Techniques like ChIP-seq and ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) can be used to generate genome-wide maps of transcription factor binding sites and open chromatin regions, respectively. These profiles provide a global view of the regulatory landscape in cells where NeuroD3 is active.
Enhancer Landscape Mapping: Enhancers are key regulatory elements that control gene expression. nih.gov Mapping the enhancer landscape involves identifying active and poised enhancers based on specific histone modifications (e.g., H3K27ac for active enhancers) and the binding of coactivators like p300. nih.gov By integrating these maps with transcriptomic data, it is possible to link enhancers to their putative target genes. biorxiv.orgbiorxiv.org Such studies have revealed the dynamic nature of the enhancer landscape during development and how transcription factors contribute to establishing cell-type-specific gene expression patterns. biorxiv.orgnih.gov While not focused solely on NeuroD3, these systems-level analyses provide a framework for understanding how NeuroD3 contributes to the broader regulatory network governing neurogenesis. biorxiv.orgbiorxiv.org
Table 3: Chromatin-Based Methods for Studying NeuroD3 Function
| Technique | Purpose | Application for NeuroD3 |
|---|---|---|
| Chromatin Immunoprecipitation (ChIP) | Identify protein-DNA interactions. | Maps the specific genomic binding sites of NeuroD3 to identify its direct target genes. cellsignal.comsigmaaldrich.comresearchgate.net |
| High-Throughput Chromatin Profiling | Genome-wide analysis of chromatin states. | Provides a global view of the regulatory landscape in cells expressing NeuroD3. |
| Enhancer Landscape Mapping | Identification of active and poised enhancers. | Helps to understand how NeuroD3 contributes to the establishment of cell-type-specific gene expression. biorxiv.orgbiorxiv.orgnih.gov |
Investigational Research on Neurod3 Protein in Neuropathological Conditions
Role in Neurodevelopmental Disorders Research
Aberrations in the expression or regulation of neurogenic transcription factors like NeuroD3 have been linked to neurodevelopmental disorders such as autism spectrum disorders. wikipedia.orgmdpi.com Research in this area investigates how genetic and molecular disruptions involving NeuroD3 can alter the intricate processes of brain development, leading to functional and structural abnormalities.
Impact of Genetic Variants on Neuronal Development and Function (studied in research models)
Genetic variants in genes that regulate neurogenesis can perturb critical aspects of neuronal function and contribute to neurological diseases. nih.gov Somatic mutations, which occur in cells after conception, can alter the genetic makeup of individual neurons and affect programs defining neuronal identity and the plasticity of neural circuits. nih.gov
In research models, the manipulation of NeuroD3 expression has provided significant insights. For instance, in mouse embryonic stem cells, transient expression of NeuroD3 (also referred to as Neurog1) is sufficient to initiate neuronal differentiation. duke.edu This process leads to the formation of neuronal subtypes that mirror its expression pattern observed during in vivo development. duke.edu Studies using P19 embryonic carcinoma cells demonstrate that NeuroD3 can activate gene expression through simple E-box-driven reporter constructs, highlighting its direct role in the transcriptional activation of neuronal genes. nih.gov Research in mouse models has shown that the absence of closely related NeuroD family members, such as NeuroD2, can lead to altered migration of cortical projection neurons, abnormal synaptic maturation, and behavioral phenotypes including social interaction deficits and hyperactivity. researchgate.netbiorxiv.org While these studies focus on a related family member, they underscore the critical and non-redundant roles these transcription factors play in establishing a functional nervous system.
Table 1: Summary of NeuroD3 Function in Research Models
| Model System | Experimental Approach | Key Findings | Reference |
| Mouse Embryonic Stem Cells | Transient expression of Neurog1 (NeuroD3) | Initiated neuronal differentiation, producing various neuronal subtypes. | duke.edu |
| P19 Embryonic Carcinoma Cells | Transfection with NeuroD3 expression vectors | Activated expression of reporter genes, confirming its role as a transcriptional activator. | nih.gov |
| Xenopus laevis Embryos | Ectopic expression of NeuroD3 | Caused neurogenic conversion of ectoderm, leading to ectopic neurogenesis. | pnas.org |
| Mouse Models | Misexpression of bHLH genes in cerebral cortex | Demonstrated that genes like NeuroD3 can regulate the choice between neuronal and glial fates. | biologists.com |
Molecular Mechanisms Underlying Impaired Neuronal Differentiation and Survival
NeuroD3 is a critical regulator in the neuron versus glial cell fate decision. biologists.com It functions as a transcriptional activator that not only promotes neurogenesis but also appears to inhibit the differentiation of neural stem cells into astrocytes. plos.org The proper functioning of NeuroD3 is essential for both the generation of new neurons and their subsequent survival. ontosight.ai
The molecular control of neuronal differentiation is complex, involving a cascade of transcription factors. NeuroD3 is part of the bHLH family, which are considered master regulators of cell proliferation and neuronal differentiation. frontiersin.org Its expression is transient during embryonic development, peaking between days 10 and 12 in mice, a critical window for neurogenesis. nih.govresearchgate.net Studies have shown that histone deacetylase (HDAC) inhibitors, such as valproic acid, can promote neuronal differentiation by up-regulating NeuroD3 expression in adult hippocampal neural progenitors. pnas.org This suggests that the chromatin state, which is modified by HDACs, plays a crucial role in regulating NeuroD3's access to its target genes. pnas.org Overexpression of NeuroD3 alone can mimic the effects of these inhibitors, inducing neuronal differentiation while suppressing glial fates. pnas.org Furthermore, there is evidence of interaction between neuronal bHLH factors and other transcription factor families, such as the MEF2 proteins, which are involved in preventing cell death during neuronal differentiation. pnas.org
Exploring NeuroD3 Protein in Neurodegenerative Processes
The dysregulation of transcription factors essential for neuronal health is a feature of several neurodegenerative diseases. ontosight.ai Research is exploring how alterations in NeuroD3 function may contribute to the pathology of these conditions and whether it could be a target for neuroprotective strategies.
Analysis of Molecular Dysregulation in Disease Models
In models of neurodegenerative conditions like Huntington's disease, transcriptional dysregulation is a key pathogenic mechanism. sdbonline.org Studies using a mouse model of Huntington's disease (R6/2) have shown widespread changes in gene expression in affected brain regions, including the cerebral cortex, cerebellum, and striatum. researchgate.net While these studies did not directly measure NeuroD3 levels, they highlighted the downregulation of genes involved in crucial signaling pathways. researchgate.net In a rodent model of Huntington's disease using quinolinate injections, which causes striatal neuron loss, the application of neurotrophins like BDNF and NT-3 was shown to prevent the death of these neurons. nih.gov This suggests that supporting neuronal survival pathways, which NeuroD3 is a part of, could be beneficial. In Alzheimer's disease models, vitamin D deficiency has been shown to induce more amyloid-beta processing, a key pathological hallmark of the disease. mdpi.com Active forms of vitamin D are known to be neuroprotective and regulate gene expression involved in neuronal function. mdpi.comffhdj.com
Research into Neuroprotective Roles and Mechanisms (e.g., through PI3K/AKT pathway modulation)
NeuroD3 and its related family members are essential for the survival of specific neuronal populations. biologists.comucl.ac.uk Research has begun to uncover the molecular pathways through which these factors exert their neuroprotective effects. One such critical pathway is the PI3K/AKT signaling cascade, which is fundamental for cell survival and proliferation.
Studies have shown that neurotrophins, such as NT-3, can exert protective effects on neurons, and this action can be mediated through the PI3K/AKT pathway. nih.gov For example, in a model of arsenic-induced neuronal apoptosis, NT-3 was found to counteract the neurotoxicity by activating the PI3K/AKT pathway. nih.gov Similarly, research on the related transcription factor NeuroD2 in an in vitro model of ischemic stroke demonstrated that its overexpression promotes cellular survival and that this effect is linked to the PI3K/AKT pathway. researchgate.net Pharmacological inhibition of the PI3K/AKT pathway with wortmannin (B1684655) reduced the neuroprotective effects of NeuroD2. researchgate.net Furthermore, vitamin D, another neuroprotective agent, has been shown to enhance insulin (B600854) signaling and neuronal excitability through PI3K-dependent processes in neuronal cells. lsu.edumdpi.com These findings suggest a convergent mechanism where neuroprotective factors, including potentially NeuroD3, utilize the PI3K/AKT pathway to support neuronal survival and function. nih.govresearchgate.net
Contributions to Research in Neural Repair and Regeneration
The potential to harness endogenous repair mechanisms is a major goal in neuroscience research. Adult neurogenesis, the generation of new neurons in the adult brain, represents a form of neural plasticity and a potential avenue for brain repair. frontiersin.orgupenn.edu Transcription factors like NeuroD3 are at the core of this process.
Research has shown that enhancing the expression of neurogenic factors can promote neuronal regeneration. For instance, treatment with the histone deacetylase inhibitor valproic acid induces neuronal differentiation of adult neural progenitors, an effect mediated by the upregulation of NeuroD. pnas.org In models of peripheral nerve injury, treatments that boost neurotrophic factors and myelination, such as cholecalciferol (vitamin D3), have been shown to improve functional recovery by activating genes involved in axogenesis and myelination. plos.org Furthermore, studies have demonstrated that enhancing levels of neurotrophins like NT-3 can improve the rate and amount of nerve regeneration after injury. nih.gov Although direct studies on NeuroD3's role in these specific regeneration models are limited, its established function in driving neuronal differentiation makes it a key player in the molecular machinery that could potentially be targeted to promote neural repair. ontosight.aiduke.edu
Emerging Research Avenues and Future Directions for Neurod3 Protein Studies
Dissecting the Complexity of Transcriptional Regulatory Networks Governed by NeuroD3
Future research is focused on meticulously mapping the complex transcriptional regulatory networks that NeuroD3 commands. This involves identifying the complete set of its direct and indirect target genes and understanding its collaboration with other co-regulatory proteins. Advanced methods like ChIP-sequencing and single-cell RNA sequencing are crucial for this endeavor.
Recent studies have begun to shed light on this complexity. For instance, a CUT&RUN analysis in human pancreatic endocrine progenitors identified 863 binding sites for NEUROG3 (the human ortholog of NeuroD3), corresponding to 1263 unique genes. nih.gov These binding sites were found at both promoters and distant cis-regulatory elements, often within active enhancers. nih.gov This work revealed that NEUROG3 directly binds to genes crucial for islet cell development and function, such as NEUROD1, PAX4, and NKX2-2, as well as genes critical for insulin (B600854) secretion in beta cells like GCK and ABCC8/KCNJ11. nih.gov
Furthermore, research indicates that bHLH transcription factors like the neurogenins (NGN1, NGN2, NGN3) can cross-activate each other and induce downstream targets, including other bHLH factors such as NEUROD1 and NEUROD2, creating a synergistic network. frontiersin.org Understanding these intricate networks is key to deciphering how NeuroD3 orchestrates cell fate and function.
Table 1: Selected Direct Target Genes of NeuroD3 (NEUROG3) in Human Pancreatic Endocrine Progenitors
| Gene Category | Target Genes |
| Islet Cell Development/Function | NEUROD1, PAX4, NKX2-2, SOX4, MLXIPL, LMX1B, RFX3 |
| Insulin Secretion | GCK, ABCC8/KCNJ11, CACNA1A, CHGA, SCG2, SLC30A8, PCSK1 |
Data sourced from a study on NEUROG3 occupancy in the human pancreatic endocrine gene regulatory network. nih.gov
Unraveling Context-Dependent Functional Specificity of NeuroD3 Protein
A key area of emerging research is understanding how NeuroD3's function changes depending on the cellular and developmental context. nih.gov While its role in the pancreas and nervous system is well-studied, its activities in other tissues and at different life stages are less clear. ontosight.ainih.gov
The function of NeuroD3 can be influenced by post-translational modifications. nih.gov For example, studies in Xenopus embryos have shown that mutating specific serine residues (S266A and S274A) significantly increases NeuroD3's ability to generate ectopic neurons and leads to higher protein accumulation. nih.gov This is in contrast to observations in pancreatic beta cell lines, where similar mutations inhibited the protein's ability to activate the insulin promoter. nih.gov These findings highlight that the functional consequences of NeuroD3 modifications are highly dependent on the specific cellular environment. nih.gov
Furthermore, the requirement for NeuroD3 can differ even between related tissues. In mice, NeuroD3 is essential for the development of all intestinal endocrine cells. nih.gov However, in the stomach, while it is necessary for the formation of gastrin and somatostatin-producing cells, other endocrine cell types can still develop in its absence. nih.gov Similarly, in the developing retina, NeuroD factors are expressed in distinct patterns among different types of amacrine cells, suggesting specialized roles in neuronal subtype specification. jneurosci.org These tissue-specific requirements are likely due to interactions with different sets of co-regulatory factors and the unique chromatin landscape of each cell type. nih.govoup.com
Development and Application of Advanced Biological Modeling Systems (e.g., Organoid Models, in vivo disease models)
Advanced biological models are revolutionizing the study of NeuroD3 by providing more physiologically relevant systems. nih.govrutgers.edurutgers.edu
Organoid Models: Three-dimensional organoids, particularly those of the pancreas and intestine, are proving invaluable. frontierspartnerships.orgresearchgate.netnih.govnih.gov Researchers have successfully generated NEUROG3-inducible human pancreatic ductal organoids. frontierspartnerships.orgresearchgate.net In these models, inducing NEUROG3 expression leads to the formation of endocrine progenitor cells, a process that can be enhanced by adding specific compounds that modulate key signaling pathways like Notch, YAP, and EGFR. frontierspartnerships.orgresearchgate.net These organoid systems allow for detailed investigation of the mechanisms of islet cell generation and can be used to study how mutations in NEUROG3 affect human pancreas and intestinal development. nih.gov For instance, studies using organoids derived from individuals with pouchitis, a form of inflammatory bowel disease, have shown alterations in secretory lineage differentiation. biorxiv.org
In Vivo Disease Models: Genetically engineered animal models, such as mice and zebrafish, remain essential for understanding NeuroD3's function in a whole-organism context. nih.govmeliordiscovery.com Mice lacking NeuroD3 show impaired neuronal differentiation and survival, leading to neurological deficits. ontosight.ai Similarly, in zebrafish, the absence of neurogenin1 (the zebrafish ortholog) causes neural precursor cells in the dorsal root ganglia to adopt a glial fate instead of a neuronal one. jneurosci.org More advanced chimeric brain models, where human stem cells are transplanted into animal brains, offer a unique way to study human neural development and the role of factors like NeuroD3 in neurological disorders such as autism and Alzheimer's disease. rutgers.edurutgers.edu These models provide a platform to observe human cells within a living brain environment, which is not possible in standard cell culture. rutgers.edu
Table 2: Examples of Advanced Models for NeuroD3 Research
| Model Type | Organism/Source | Application | Key Findings/Potential |
| Pancreatic Organoids | Adult Human Ductal Cells | Studying endocrine differentiation | NEUROG3 induction drives formation of endocrine progenitors. frontierspartnerships.orgresearchgate.net |
| Intestinal Organoids | Human Pluripotent Stem Cells | Assessing impact of NEUROG3 mutations | Revealed context-dependent requirements in pancreas vs. intestine. nih.gov |
| In Vivo Knockout Model | Mouse | Investigating role in neurodevelopment | Lack of NeuroD3 impairs neuronal differentiation and survival. ontosight.ai |
| In Vivo Knockout Model | Zebrafish | Studying sensory neuron development | Absence of neurog1 leads to a switch from neuronal to glial fate. jneurosci.org |
| Chimeric Brain Models | Human stem cells in mice | Modeling human neurological disorders | Allows study of human neural development in a live brain environment. rutgers.edurutgers.edu |
Exploration of Research Strategies for Modulating NeuroD3-Related Pathways for Therapeutic Investigation
Given its crucial role in cell fate determination, particularly in the pancreas, modulating NeuroD3-related pathways is an active area of therapeutic research. wikipedia.org
A primary focus is on beta-cell regeneration for diabetes treatment. frontierspartnerships.org Research aims to identify small molecules or biologics that can induce NEUROG3 expression in pancreatic progenitor cells or enhance its activity to stimulate the formation of new insulin-producing cells. frontierspartnerships.orgresearchgate.net For example, compound screening using pancreatic organoids has shown that modifying signaling pathways like Notch, YAP, and EGFR can increase NEUROG3 expression. frontierspartnerships.org
In the context of neurogenesis, forced expression of NeuroD family members has been shown to direct retinal cell processes and even induce the production of ganglion cells, suggesting a potential for regenerative strategies in the nervous system. jneurosci.org Furthermore, there is interest in targeting pathways involving NeuroD3 for cancer therapy. nih.govnih.gov For instance, Delta-like ligand 3 (DLL3), an inhibitory ligand of the Notch pathway which can be influenced by neurogenins, is being explored as a therapeutic target in neuroendocrine neoplasms. nih.govnih.gov While these strategies are largely in the preclinical stage, they represent promising future directions for developing novel treatments for a variety of diseases.
Q & A
Q. What experimental methodologies are recommended to investigate the functional role of NeuroD3 in neuronal differentiation?
To study NeuroD3’s role in neuronal differentiation, employ RT-qPCR or RNA-seq to quantify its expression during differentiation timelines. Combine this with ChIP-seq to identify NeuroD3-bound promoter regions of target genes like Neurogenin or Mash1. Functional validation via siRNA knockdown or CRISPR-Cas9 knockout in cell models (e.g., neural stem cells) can reveal phenotypic changes in differentiation efficiency . Structural analysis tools like Bio3D can further compare NeuroD3’s conserved domains across species to infer functional motifs .
Q. How can researchers distinguish NeuroD3 from homologous transcription factors like NeuroD2 in experimental assays?
Use sequence alignment tools (e.g., Clustal Omega) to identify unique residues in NeuroD3’s basic helix-loop-helix (bHLH) domain. For functional differentiation, design luciferase reporter assays with promoters specific to NeuroD3-regulated genes (e.g., E-box-containing promoters). Antibody specificity validation via Western blotting with knockout cell controls is critical to avoid cross-reactivity . Structural comparisons using PDB data and Gene3D annotations can highlight distinct DNA-binding or dimerization properties .
Advanced Research Questions
Q. What strategies resolve contradictions in NeuroD3 expression data across different neural cell models?
Contradictions may arise from variations in cell type, differentiation protocols, or epigenetic states. Address this by:
- Performing meta-analysis of public datasets (e.g., GEO, ArrayExpress) to identify consensus expression patterns.
- Applying single-cell RNA-seq to resolve heterogeneity within cell populations.
- Using statistical models (e.g., linear mixed-effects models) to account for batch effects or technical variability . Reference conflicting studies (e.g., McCormick et al., 1996) to contextualize NeuroD3’s context-dependent regulation .
Q. How to design a CRISPR-Cas9 knockout model for NeuroD3 that minimizes off-target effects in neuronal precursor cells?
- Use in silico tools (e.g., CRISPOR, CHOPCHOP) to design sgRNAs with high specificity for NeuroD3 exons.
- Validate edits via Sanger sequencing and TIDE analysis.
- Employ RNA-seq to assess off-target transcriptional changes and rescue experiments (e.g., overexpression of wild-type NeuroD3) to confirm phenotype causality . For proteomic validation, integrate chemical proteomics workflows (e.g., CETSA or ITDR) to monitor NeuroD3-dependent protein stability .
Q. What advanced structural techniques characterize NeuroD3’s interaction with co-regulators in transcriptional complexes?
- Use cryo-EM or X-ray crystallography to resolve NeuroD3-cofactor-DNA ternary structures.
- Apply NMR spectroscopy to map dynamic interactions in solution.
- Combine HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) to identify binding-induced conformational changes.
- Leverage UniProtKB/Swiss-Prot annotations to cross-reference known interaction partners (e.g., E47 or TCF3) and functional residues .
Q. How can researchers integrate multi-omics data to map NeuroD3’s regulatory network in neurodevelopmental disorders?
- Perform ATAC-seq to identify accessible chromatin regions in NeuroD3-expressing cells.
- Overlay ChIP-seq (for histone modifications) and methylation arrays to assess epigenetic regulation.
- Use STRING-DB or Cytoscape to construct protein-protein interaction networks, prioritizing nodes validated by affinity purification-MS .
- Cross-reference findings with A3D database predictions to evaluate aggregation-prone regions that may impact NeuroD3 stability in disease contexts .
Methodological Resources
- Structural Analysis : Bio3D (R package) for comparative dynamics ; UniProtKB for residue-level annotations .
- Data Integration : GEO/ArrayExpress for expression meta-analysis; A3D for aggregation propensity insights .
- Proteomics : CETSA/ITDR protocols for target engagement studies ; HDX-MS for interaction dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
